1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol
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Overview
Description
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol is a complex organic compound belonging to the piperidine class Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or platinum, may be used to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory properties.
Uniqueness: 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-23,25H,3-4,7,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLLNKVEAJJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(N(C1C2=CC=CC=C2)C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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